molecular formula C20H25N3O B2579090 N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 882749-07-7

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2579090
CAS No.: 882749-07-7
M. Wt: 323.44
InChI Key: LCPBMXLFRBJZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a chemical compound with the molecular formula C20H25N3O and a molecular weight of 323.44 g/mol . This acetamide derivative is designed for research purposes, particularly in the field of neuroscience and pharmacology. Compounds within this structural class, featuring a piperazine ring linked to an acetamide group, have been investigated for their potential central nervous system activities . Specifically, structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties in animal models of epilepsy, such as the maximal electroshock (MES) test . Furthermore, research into piperazine-based compounds has expanded to include their potential as therapeutic agents for neurodegenerative diseases. Some analogs have been identified as potential agonists for Transient Receptor Potential Canonical 6 (TRPC6) channels . Activation of these channels is a recognized neuroprotective strategy, as it can help stabilize synaptic spines and counteract toxicity induced by amyloid proteins, which is relevant in the study of conditions like Alzheimer's disease . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-8-9-18(14-17(16)2)21-20(24)15-22-10-12-23(13-11-22)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPBMXLFRBJZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethylphenylamine with chloroacetyl chloride to form N-(3,4-dimethylphenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate is then reacted with 4-phenylpiperazine under nucleophilic substitution conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and piperazine rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound exhibits several biological activities, which can be categorized into various therapeutic areas:

Anticonvulsant Activity

Research has indicated that derivatives of N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide may possess anticonvulsant properties. A study evaluated the synthesis of new derivatives and their efficacy in animal models of epilepsy. The results showed that certain derivatives exhibited significant anticonvulsant activity, suggesting their potential use in treating seizure disorders .

Anticancer Properties

Similar compounds have demonstrated anticancer activity through various mechanisms:

  • Cytotoxicity : In vitro studies have revealed that compounds with similar structures can inhibit the growth of cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .
  • Mechanism of Action : The mechanism often involves the inhibition of critical signaling pathways associated with tumor growth. Some studies suggest that these compounds may inhibit Aurora-A kinase activity, which is essential for mitotic progression in cancer cells.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells. This property indicates potential applications in neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The synthesis process is crucial as it allows for the creation of various derivatives with enhanced biological properties.

Synthetic Pathway Example

A common synthetic route includes:

  • Formation of the piperazine ring.
  • Acetylation of the amine group.
  • Introduction of the 3,4-dimethylphenyl moiety through electrophilic aromatic substitution.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

StudyFocusFindings
Kamiński et al. (2015)Anticonvulsant ActivityTwenty-two new derivatives synthesized; significant anticonvulsant activity observed in animal models .
Wei et al. (2020)Anticancer EfficacyEvaluated cytotoxic effects on A549 lung cancer cells; one derivative exhibited an IC50 value of 26 µM .
Xia et al. (2021)Inflammatory Response ModulationCertain derivatives reduced pro-inflammatory cytokines in macrophage models .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Substituent Positional Isomers

  • N-(2,3-Dimethylphenyl)-2-(4-Phenylpiperazin-1-yl)Acetamide (MFCD05154693)
    This isomer differs in the positions of the methyl groups on the phenyl ring (2,3-dimethyl vs. 3,4-dimethyl). Positional isomerism can significantly alter steric and electronic interactions with biological targets. For example, the 3,4-dimethyl configuration may improve binding to hydrophobic pockets in CNS receptors compared to the 2,3-dimethyl analog .

Piperazine Ring Modifications

  • N-(3,4-Dimethylphenyl)-2-[4-(4-Fluorophenyl)Piperazin-1-yl]Acetamide
    Substitution of the phenylpiperazine’s phenyl group with a 4-fluorophenyl enhances electronegativity and metabolic stability. Fluorine incorporation often increases blood-brain barrier (BBB) permeability, a critical factor for CNS drug candidates .

  • 2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide Replacing phenylpiperazine with a diethylamino group reduces aromaticity and likely diminishes receptor selectivity. This analog (CAS 137-58-6) has been studied for local anesthetic properties, highlighting how amine group modifications shift therapeutic applications .

Chloro-Substituted Analogs

  • 2-Chloro-N-(2,3-Dimethylphenyl)-N-(1-Methylethyl)Acetamide
    Chlorination at the acetamide’s α-carbon introduces electrophilicity, making this compound a herbicide (e.g., dimethenamid). The chloro group and branched isopropyl substituent contrast with the target compound’s phenylpiperazine, underscoring divergent applications .

Crystallographic and Conformational Differences

  • 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
    This analog (C19H17Cl2N3O2) demonstrates the impact of dichlorophenyl and pyrazolyl substituents on crystal packing. X-ray studies reveal three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. Such conformational flexibility may influence solubility and bioavailability compared to the more rigid phenylpiperazine-containing target compound .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis shares similarities with analogs like 2-(3,4-dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b), which was synthesized in 100% yield via carbodiimide-mediated coupling .
  • CNS Permeability : Piperazine derivatives with fluorinated aromatic groups (e.g., 4-fluorophenyl) show improved BBB penetration, suggesting that the target compound’s unfluorinated phenylpiperazine may require formulation optimization for CNS delivery .
  • Structural Rigidity vs. Flexibility : The conformational diversity observed in dichlorophenyl-pyrazolyl acetamides contrasts with the target compound’s likely planar amide group, which could enhance receptor binding predictability.

Biological Activity

N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and its interactions with various receptors. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H25_{25}N3_3O
  • Molecular Weight : 323.44 g/mol
  • CAS Number : 882749-07-7

The compound features a piperazine ring, which is known for its role in various pharmacological agents, and a dimethylphenyl moiety that may enhance its lipophilicity and receptor binding capabilities.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Serotonin Receptor Modulation : Piperazine derivatives are often used to modulate serotonin receptors. This compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing mood and cognitive functions.
  • Neuroprotective Effects : Studies have shown that compounds similar to this one can protect neurons from damage associated with neurodegenerative diseases. For instance, they may enhance synaptic plasticity and promote neuronal survival under stress conditions.
  • Cholinesterase Inhibition : There is evidence suggesting that this compound may inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the brain. This inhibition could potentially enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

In Vivo Studies

Recent studies have investigated the effects of this compound on animal models:

  • Cognitive Enhancement : In vivo experiments indicated that administration of this compound improved cognitive functions in mouse models of Alzheimer's disease by enhancing synaptic plasticity and reducing amyloid-beta toxicity .

Case Studies

  • Alzheimer's Disease Models : In a study involving 5xFAD mice (a model for Alzheimer's), the compound demonstrated significant neuroprotective effects by reversing deficits in synaptic plasticity and improving cognitive performance .
  • TRPC6 Activation : The compound was found to activate TRPC6 channels, which are implicated in synaptic function and neuroprotection. This activation led to improved cognitive outcomes in experimental models .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMechanism of ActionKey Findings
This compound882749-07-7AChE Inhibition, Serotonin ModulationImproved cognitive function in AD models
N-(2-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide51164TRPC6 ActivationNeuroprotective effects in AD models
4-(5-Chloro-2-methylphenyl)piperazin-1-yl (PPZ1)-TRPC6 ActivationPotent neurotrophic effects observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives can react with α-chloroacetamide intermediates under reflux in aprotic solvents like DMF or DMSO. Evidence from analogous compounds (e.g., N-phenyl-2-(piperazin-1-yl)acetamide derivatives) suggests optimizing molar ratios (1:1.2 for amine:chloroacetamide) and reaction temperatures (80–100°C) to achieve yields of 60–75% . Catalysts such as K₂CO₃ or triethylamine are critical for deprotonation and accelerating substitution .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For example, the piperazine protons typically appear as multiplets at δ 2.5–3.5 ppm, while aromatic protons from the 3,4-dimethylphenyl group resonate at δ 6.8–7.2 ppm .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight.
  • Elemental Analysis : Confirms C, H, N content with ≤0.4% deviation from theoretical values .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in related acetamide structures .

Q. What preliminary pharmacological screening models are recommended for assessing bioactivity?

  • Methodological Answer : In vitro receptor binding assays (e.g., dopamine D2/D3 or serotonin receptors) are prioritized due to the piperazine moiety’s affinity for CNS targets. For anticonvulsant activity, maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents are standard. Dose-response studies (10–100 mg/kg, i.p.) with phenytoin as a positive control are suggested .

Advanced Research Questions

Q. How can solubility challenges during purification be addressed, particularly for hydrochloride salts?

  • Methodological Answer : The compound’s piperazine group often forms dihydrochloride salts, which exhibit poor solubility in organic solvents. Recrystallization using mixed solvents (e.g., ethanol:water 7:3) or column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:1) improves purity . For high-throughput applications, preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water is effective .

Q. What strategies resolve contradictions in NMR data when piperazine conformers are present?

  • Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) can identify chair-chair inversions in the piperazine ring, which cause peak splitting. For example, coalescence temperatures near 40°C indicate slow interconversion. Computational modeling (DFT at B3LYP/6-31G*) predicts stable conformers and validates experimental shifts .

Q. How do structural modifications at the 3,4-dimethylphenyl group affect metabolic stability?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring reduces CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic half-life. For instance, 3,4-dimethyl substitution shows a t₁/₂ of 45–60 min vs. <30 min for unsubstituted analogs .

Q. What computational methods predict binding modes to therapeutic targets like orexin receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using receptor crystal structures (e.g., PDB ID: 4S0V) identify key interactions. The acetamide carbonyl forms hydrogen bonds with Tyr₃¹⁸, while the piperazine nitrogen interacts with Asp₃²⁰. Free energy calculations (MM-PBSA) validate binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.